6-Methoxy-4-methylpyridazin-3-amine

Description

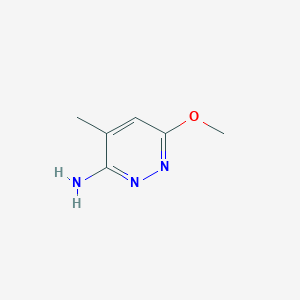

6-Methoxy-4-methylpyridazin-3-amine (CAS No. 6635-91-2) is a pyridazine derivative with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol. Its structure features a methoxy group at position 6, a methyl group at position 4, and an amine at position 3 on the pyridazine ring. Key physicochemical properties include a moderate fraction of sp³ carbons (0.29) and aromatic heavy atoms (6), which influence its solubility and reactivity .

Properties

IUPAC Name |

6-methoxy-4-methylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-3-5(10-2)8-9-6(4)7/h3H,1-2H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAUCAWDWOTPBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-methylpyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and occurs under neutral conditions, offering good functional group compatibility and broad substrate scope . Another method involves the cyclization of β,γ-unsaturated hydrazones in the presence of copper catalysts, which provides 1,6-dihydropyridazines that can be converted to pyridazines under basic conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-methylpyridazin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to dihydropyridazines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridazines, and various substituted pyridazines, depending on the specific reagents and conditions used.

Scientific Research Applications

6-Methoxy-4-methylpyridazin-3-amine has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibition and receptor binding.

Industry: It is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Substituent Comparisons

*Similarity scores derived from Tanimoto coefficient-based structural comparisons (where available).

Key Observations :

- Positional Isomerism: 6-Methoxy-5-methylpyridin-3-amine (CAS 52090-56-9) shares the same molecular formula but differs in methyl group placement (position 5 vs. 4).

- Substituent Bulk : Introducing aromatic substituents (e.g., 4-methoxyphenyl in CAS 121041-41-6) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .

- Halogenation : The chloro derivative (CAS N/A, ) introduces electronegative chlorine, which could improve metabolic stability or modulate receptor interactions compared to the parent compound .

Physicochemical Properties

- Molecular Weight : The parent compound (138.17 g/mol) falls within the "Rule of Five" guidelines for drug-likeness, whereas analogues with bulky substituents (e.g., 217.22–249.70 g/mol) may face challenges in bioavailability .

- Polarity : The methoxy group in all compounds contributes to moderate polarity, but derivatives with aromatic or halogenated groups exhibit increased logP values, suggesting higher lipophilicity .

- Solubility: Limited data are available, but the tetrahydropyran-containing analogue (CAS 1426921-57-4) is hypothesized to have improved solubility due to its oxygen-rich structure .

Biological Activity

6-Methoxy-4-methylpyridazin-3-amine is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and pain management. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 153.17 g/mol

The presence of the methoxy group and the pyridazine ring contributes to its unique pharmacological profile.

Research indicates that this compound interacts with various molecular targets, including sodium channels, which are critical in neuronal excitability. Specifically, it has been shown to affect voltage-gated sodium channels (Nav), particularly Nav1.8, which is involved in pain signaling pathways. Inhibition of Nav1.8 has been associated with analgesic effects, making this compound a potential candidate for pain management therapies .

Pharmacological Effects

- Analgesic Activity : Studies have demonstrated that this compound exhibits significant analgesic properties in animal models. It effectively reduces pain responses in inflammatory and neuropathic pain models, suggesting its utility in treating chronic pain conditions .

- CNS Penetration : The compound shows favorable lipophilicity and permeability characteristics, allowing it to cross the blood-brain barrier (BBB). This property is essential for compounds targeting central nervous system (CNS) disorders .

In Vitro Studies

In vitro assays have been conducted to evaluate the binding affinity of this compound to various receptors. Notably, it has shown promising results in modulating mGluR2 (metabotropic glutamate receptor 2) activity, which is implicated in mood regulation and neuroprotection .

In Vivo Studies

In vivo assessments have confirmed the analgesic effects observed in vitro. In rodent models of chronic pain, administration of this compound resulted in a significant decrease in pain behavior compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.